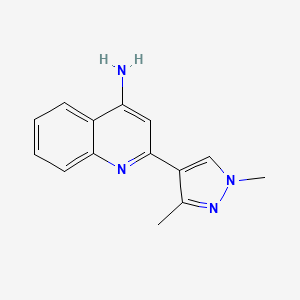
2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine is a heterocyclic compound that features both a quinoline and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine typically involves the condensation of a quinoline derivative with a pyrazole derivative. One common method involves the reaction of 4-chloroquinoline with 1,3-dimethyl-4-aminopyrazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
化学反応の分析
Types of Reactions
2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and pyrazole derivatives.
科学的研究の応用
2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
作用機序
The mechanism of action of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
類似化合物との比較
Similar Compounds
- 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinoline
- 4-(1,3-Dimethyl-1H-pyrazol-4-yl)quinoline
- 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-3-amine
Uniqueness
2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.
The compound's chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C14H14N4 |
| Molecular Weight | 238.29 g/mol |
| Boiling Point | 464.7 ± 45.0 °C (Predicted) |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) |
| pKa | 7.48 ± 0.61 (Predicted) |
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study conducted by Wei et al., the compound was tested against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The results indicated promising inhibitory concentrations (IC50 values) as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
These findings suggest that the compound may serve as a potential lead in anticancer drug development .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. A study reported that several pyrazole derivatives exhibited significant antimicrobial activity against various pathogens.
In Vitro Evaluation
The compound was evaluated for its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against Staphylococcus aureus and Escherichia coli. The results indicated that it possesses considerable antimicrobial activity:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
These results highlight its potential as an effective antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been well-documented, with studies indicating their ability to inhibit cyclooxygenase enzymes.
Research has shown that compounds similar to this compound can selectively inhibit COX-2 enzymes, which are often overexpressed in inflammatory conditions.
Efficacy Assessment
In a comparative study with standard anti-inflammatory drugs like diclofenac, the compound demonstrated significant inhibition percentages:
| Compound | Inhibition Percentage (%) |
|---|---|
| 2-(1,3-Dimethyl...) | 71 |
| Diclofenac | 54.65 |
This suggests that it could be a viable candidate for developing new anti-inflammatory therapies .
特性
分子式 |
C14H14N4 |
|---|---|
分子量 |
238.29 g/mol |
IUPAC名 |
2-(1,3-dimethylpyrazol-4-yl)quinolin-4-amine |
InChI |
InChI=1S/C14H14N4/c1-9-11(8-18(2)17-9)14-7-12(15)10-5-3-4-6-13(10)16-14/h3-8H,1-2H3,(H2,15,16) |
InChIキー |
UIWHTIKTEMALLR-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1C2=NC3=CC=CC=C3C(=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















